molecular formula C21H22N4O5S B2971149 N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-3,4-dimethylbenzamide CAS No. 333747-31-2

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-3,4-dimethylbenzamide

Cat. No.: B2971149
CAS No.: 333747-31-2
M. Wt: 442.49
InChI Key: FKGITXOLVHFXIX-UHFFFAOYSA-N
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Description

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C21H22N4O5S and its molecular weight is 442.49. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-3,4-dimethylbenzamide are whole blood phagocytes and isolated polymorphonuclear cells . These cells play a crucial role in the immune response, particularly in the process of phagocytosis, where they engulf and destroy pathogens.

Mode of Action

This compound inhibits the oxidative bursts from these cells . Oxidative bursts are reactions that occur in response to microbial infections, leading to the production of reactive oxygen species (ROS). By inhibiting this process, the compound reduces the level of ROS, which can cause tissue damage if produced excessively .

Biochemical Pathways

The compound’s action affects the inflammatory response pathway. It significantly downregulates the mRNA expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, which are typically elevated during inflammation . Conversely, it upregulates the expression of the anti-inflammatory cytokine IL-10 .

Pharmacokinetics

The compound exhibits good bioavailability, as evidenced by its effective inhibition of nitric oxide with an IC50 (3.6 ± 2.2 µg/mL) from lipopolysaccharide-induced J774.2 macrophages . , indicating a favorable safety profile.

Result of Action

The result of the compound’s action is a reduction in inflammation. This is achieved through the inhibition of oxidative bursts and the modulation of cytokine expression . The compound’s action leads to a decrease in the levels of pro-inflammatory cytokines and an increase in the levels of anti-inflammatory cytokines .

Action Environment

While specific environmental factors influencing the compound’s action are not mentioned in the available literature, it’s worth noting that factors such as pH, temperature, and the presence of other molecules can potentially affect the efficacy and stability of any compound

Properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-13-5-6-15(11-14(13)2)20(26)22-16-7-9-17(10-8-16)31(27,28)25-18-12-19(29-3)24-21(23-18)30-4/h5-12H,1-4H3,(H,22,26)(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGITXOLVHFXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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